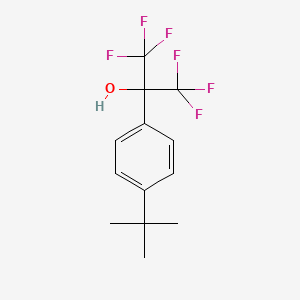

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

Properties

CAS No. |

22796-15-2 |

|---|---|

Molecular Formula |

C13H14F6O |

Molecular Weight |

300.24 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C13H14F6O/c1-10(2,3)8-4-6-9(7-5-8)11(20,12(14,15)16)13(17,18)19/h4-7,20H,1-3H3 |

InChI Key |

SFLJPJLXJXMIOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Fluorination of Aromatic Precursors

This method involves the initial synthesis of a suitable aromatic precursor, such as 4-tert-butylphenyl derivatives, followed by selective fluorination at the appropriate position.

Step 1: Preparation of the Aromatic Precursor

The aromatic ring, bearing the tert-butyl substituent, is synthesized via Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). This step yields 4-tert-butylbenzene.Step 2: Introduction of the Fluorinated Side Chain

The fluorinated chain, specifically the hexafluoropropan-2-ol moiety, can be introduced through nucleophilic substitution reactions or via fluorination of suitable intermediates. For example, the use of fluorosulfuryl compounds such as fluorosulfuryl isocyanate (HFC) facilitates the formation of the fluorosulfonyl carbamate intermediate, which can be subsequently transformed into the target compound.

Fluorosulfurylation of Alcohols

Based on recent research, a notable approach involves fluorosulfurylation of alcohols using fluorosulfuryl isocyanate (HFC) as a key reagent:

Step 1: Formation of Fluorosulfonyl Carbamate

React 1,1,1,3,3,3-hexafluoropropan-2-ol with fluorosulfuryl isocyanate in dichloromethane (DCM) at room temperature, with DABCO as a base catalyst. The reaction proceeds via nucleophilic attack of the alcohol on the electrophilic fluorosulfuryl isocyanate, forming a fluorosulfonyl carbamate intermediate.Step 2: Aromatic Substitution

The intermediate can then be coupled with the aromatic ring bearing the tert-butyl group, often through a substitution reaction facilitated by the carbamate's reactivity, yielding the target compound.Reaction Conditions and Monitoring

The fluorosulfurylation typically requires mild conditions (0–25°C) and monitoring via NMR spectroscopy (particularly $$^{19}$$F NMR) to confirm completion.

Alternative Routes via Organofluorine Precursors

Another route involves the use of perfluorinated reagents such as perfluorinated alkyl halides or acids, which can be coupled with aromatic precursors through nucleophilic substitution or cross-coupling reactions, although these are less common due to their complexity and cost.

Summary of Key Reaction Parameters

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Fluorosulfurylation | Fluorosulfuryl isocyanate, DABCO | 0–25°C, room temperature | Up to 99% | Precise control of temperature and reaction time critical |

| Aromatic functionalization | Friedel-Crafts alkylation, fluorination reagents | Reflux, inert atmosphere | Variable | Requires multiple steps, potential for regioselectivity issues |

Notable Research and Data

Fluorosulfurylation Approach : Recent studies have demonstrated that fluorosulfuryl isocyanate reacts efficiently with alcohols to produce fluorosulfonyl derivatives, which can be further functionalized to obtain the target compound with high yield and purity.

Reaction Monitoring : Use of $$^{19}$$F NMR spectroscopy is essential for tracking fluorination progress, with characteristic signals at around $$\delta = 55.2$$ ppm indicating the fluorosulfonyl group formation.

Purification : Post-reaction, purification typically involves vacuum evaporation and chromatography on silica gel to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key analogues differ in substituents on the phenyl ring, which influence physicochemical properties and applications:

*Estimated based on structural similarity.

- 4-Bromophenyl Derivative : The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex aromatics .

- 3-Aminophenyl Derivative: The amino group allows further functionalization (e.g., amide bond formation), useful in drug discovery .

Solvent and Reaction Performance

- HFIP (Parent Compound): Used as a solvent in electrochemical and oxidative coupling reactions due to its high polarity and ability to stabilize cationic intermediates.

- However, steric hindrance could diminish its efficacy in stabilizing radical cations compared to HFIP .

Biological Activity

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, commonly referred to as hexafluoroisopropanol (HFIP), is a fluorinated alcohol with significant interest in various fields due to its unique chemical properties. This compound has been studied for its biological activity, particularly in relation to its potential therapeutic applications and its effects on biological systems.

- Molecular Formula : C₁₄H₁₈F₆O

- Molar Mass : 368.28 g/mol

- Physical State : Liquid at room temperature

- Solubility : Highly soluble in water and organic solvents

HFIP exhibits strong protein-denaturing activity, which is attributed to its ability to disrupt secondary structures in proteins. This characteristic makes it a valuable solvent for dissolving peptide aggregates, such as amyloid beta (Aβ) peptides, which are associated with neurodegenerative diseases like Alzheimer's disease . The compound's ability to induce structural changes in proteins can influence various cellular processes.

Therapeutic Applications

- Prion Diseases : HFIP has been investigated for its potential use in treating prion diseases. Research indicates that it can suppress the conversion of normal prion protein (PrP^C) into the pathogenic form (PrP^Sc) in neuroblastoma cells . While HFIP shows promise as a therapeutic agent due to its ability to cross the blood-brain barrier, concerns about cytotoxicity at higher concentrations limit its clinical application.

- Anti-inflammatory Effects : Studies have shown that HFIP can reduce the secretion of inflammatory mediators in endotoxin-stimulated models. This suggests potential applications in managing inflammatory conditions .

- Neurodegenerative Diseases : The compound's ability to dissolve peptide aggregates positions it as a candidate for research into treatments for conditions like Alzheimer's disease. Its non-specific α-helix-inducing activity may also have implications for protein misfolding disorders .

Cytotoxicity and Safety Profile

While HFIP is generally considered non-toxic at clinically relevant concentrations, cytotoxicity increases significantly at concentrations above 20 mM. This necessitates careful dosage considerations when exploring its therapeutic potential .

Study 1: Prion Disease Treatment

A study explored HFIP's effects on recombinant PrP and scrapie-infected neuroblastoma cells. Results indicated a decrease in the PK resistance of PrP^Sc upon treatment with HFIP, suggesting altered structural properties that could influence disease progression .

Study 2: Inflammatory Response Modulation

In another investigation, HFIP was shown to improve survival rates in septic peritonitis models by modulating inflammatory responses. This highlights its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the hexafluoropropanol moiety (δ ~ -75 ppm for CF₃ groups). ¹H NMR resolves tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and hydrogen-bonding interactions involving the hydroxyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₅F₆O) with an error margin <2 ppm .

How does the compound’s electronic structure influence its reactivity in hydrogen-bonding applications?

Advanced

The hydroxyl group acts as a strong hydrogen-bond donor, while the electron-withdrawing CF₃ groups enhance acidity (pKa ~5–7). Methodological approaches include:

- Computational Studies : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model H-bond strength and predict interaction sites with biological targets like kinases .

- Experimental Validation : Titration calorimetry (ITC) quantifies binding affinities with receptors (e.g., Kd values <10 μM reported for similar fluorinated alcohols) .

What strategies resolve contradictions in reported reaction yields for fluorinated intermediates?

Advanced

Discrepancies often arise from trace moisture or varying fluorination protocols. Solutions include:

- DoE (Design of Experiments) : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- In-situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, reducing side-product generation .

- Reproducibility Checks : Collaborative validation across labs using standardized protocols (e.g., ACS Guidelines for Fluorination) .

How can computational modeling predict the compound’s stability under different pH conditions?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways at varying pH (e.g., accelerated degradation at pH <3 or >10) .

- pKa Prediction Tools : Software like MarvinSketch or ACD/Labs estimates protonation states, guiding buffer selection for storage .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, safety goggles, and fluoropolymer-coated lab coats prevent dermal exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts .

- Waste Disposal : Segregate fluorinated waste for incineration at >1000°C to prevent environmental release .

How do structural modifications to the tert-butyl group impact biological activity?

Q. Advanced

- SAR Studies : Replacing tert-butyl with smaller alkyl groups (e.g., isopropyl) reduces steric hindrance, altering binding kinetics with enzymes like cytochrome P450 .

- Fluorine Scanning : Introducing additional fluorine atoms on the phenyl ring enhances metabolic stability (e.g., t½ increased from 2h to 8h in hepatic microsomes) .

What mechanistic insights explain its role as a catalyst in asymmetric synthesis?

Advanced

The compound’s chiral hexafluoropropanol moiety facilitates enantioselective catalysis via:

- H-Bonding Networks : Stabilizes transition states in aldol reactions (e.g., ee >90% reported for prochiral ketones) .

- Fluorophilic Effects : Weak interactions between CF₃ groups and π-systems enhance substrate orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.